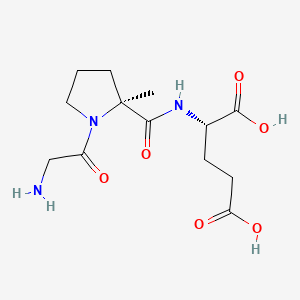

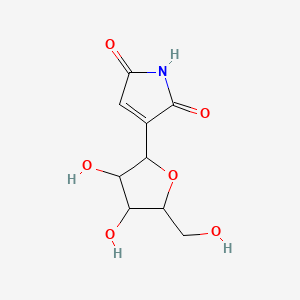

1H-Pyrrole-2,5-dione, 3-beta-D-ribofuranosyl-

Overview

Description

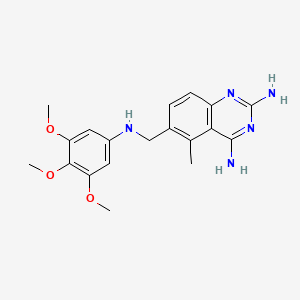

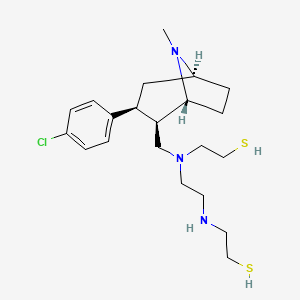

“1H-Pyrrole-2,5-dione, 3-beta-D-ribofuranosyl-” is a chemical compound with a wide range of pharmacological properties . It is known for its potential anti-inflammatory and antimicrobial activities .

Synthesis Analysis

The synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives was achieved in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This process was used to evaluate their structural and biological properties .Molecular Structure Analysis

The molecular structure of “1H-Pyrrole-2,5-dione, 3-beta-D-ribofuranosyl-” was studied using 1H-13C NMR two-dimensional techniques (HMQC, HMBC) and single-crystal X-ray diffraction . The structural studies revealed the presence of distinct Z and E stereoisomers in the solid state and the solution .Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their efficiency as corrosion inhibitors for carbon steel in hydrochloric acid medium. Investigations showed that these derivatives are effective, with their inhibition efficiency increasing with concentration. The adsorption mechanism on the steel surface is mainly controlled by a chemisorption process (Zarrouk et al., 2015).

Luminescent Polymers

1H-pyrrole-2,5-dione derivatives have been incorporated into luminescent polymers. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for applications in organic electronics (Zhang & Tieke, 2008).

Glycolic Acid Oxidase Inhibition

Novel derivatives of 1H-pyrrole-2,5-dione have been prepared as inhibitors of glycolic acid oxidase, a potential application in managing conditions like hyperoxaluria (Rooney et al., 1983).

Cytotoxicity Studies

The cytotoxic activity of D-ribofuranosides and 2-deoxy-D-ribofuranosides of substituted bis(indolyl)furan and pyrrole derivatives has been investigated, showing potential as antitumor agents (Garaeva et al., 2003).

Inhibition of PGE(2) Production

1H-pyrrole-2,5-dione derivatives have shown inhibitory activities on prostaglandin E2 production in macrophage cells, suggesting potential anti-inflammatory applications (Moon et al., 2010).

Structural and Electronic Properties

The structural and electronic properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have been explored, indicating applications in materials science, particularly in the creation of thin films and luminescent materials (Gendron et al., 2014).

Photoluminescent Conjugated Polymers

1H-pyrrole-2,5-dione derivatives have been used to create photoluminescent conjugated polymers with potential applications in electronic devices due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).

Anti-Inflammatory and Antimicrobial Properties

1H-pyrrole-2,5-dione derivatives have shown a range of pharmacological properties, including anti-inflammatory and antimicrobial activities, making them potential candidates for pharmaceutical applications (Paprocka et al., 2022).

properties

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c11-2-4-6(13)7(14)8(16-4)3-1-5(12)10-9(3)15/h1,4,6-8,11,13-14H,2H2,(H,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLUMYXAPXARJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2,5-dione, 3-beta-D-ribofuranosyl- | |

CAS RN |

16755-07-0 | |

| Record name | Showdomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.